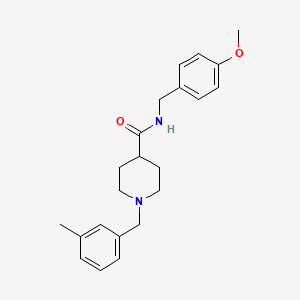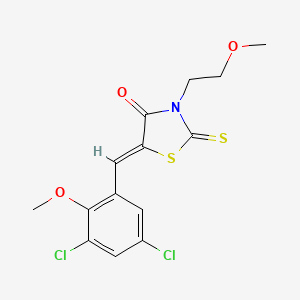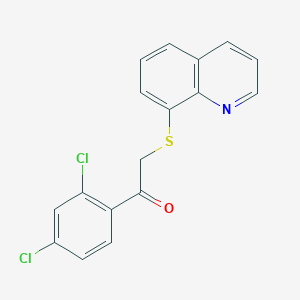
(butoxymethyl)(diphenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butoxymethyl)(diphenyl)phosphine oxide, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17O2P. BDP is a phosphine oxide compound that has a unique chemical structure, making it a promising candidate for research in different areas.
Mécanisme D'action
The mechanism of action of BDP is not fully understood, but it is believed to act as a radical scavenger and hydrogen donor. BDP can react with free radicals, such as peroxides, to form stable products, preventing them from initiating further reactions. BDP can also donate hydrogen atoms to stabilize radicals, preventing them from reacting with other molecules.
Biochemical and Physiological Effects:
BDP has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that BDP can induce apoptosis, or programmed cell death, in cancer cells. BDP has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDP in lab experiments is its high stability and low toxicity. BDP is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using BDP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on BDP, including its potential applications in drug delivery systems, as a catalyst for organic reactions, and as a stabilizer for other materials. Further studies are also needed to understand the mechanism of action of BDP and its potential biochemical and physiological effects. Additionally, research on the optimization of the synthesis method and the development of new derivatives of BDP may lead to improved properties and potential applications.
Méthodes De Synthèse
There are several methods for synthesizing BDP, including the reaction of diphenylphosphine oxide with butoxymethyl chloride in the presence of a base or the reaction of diphenylphosphine oxide with butoxymethyl lithium in the presence of anhydrous solvents. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and material science. One of the most promising applications of BDP is its use as a stabilizer for polymers, such as polyolefins. BDP has been shown to improve the thermal stability of polymers, making them more resistant to degradation at high temperatures.
Propriétés
IUPAC Name |
[butoxymethyl(phenyl)phosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O2P/c1-2-3-14-19-15-20(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAGTZGDTMBBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5221990.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
![ethyl 1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5222041.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)
![tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate](/img/structure/B5222066.png)
![ethyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B5222083.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)